Cas no 126417-77-4 (3-chloro-3-(4-fluorophenyl)prop-2-enenitrile)

3-chloro-3-(4-fluorophenyl)prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)-
- 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
- 3-chloro-3-(4-fluorophenyl)-2-propenenitrile
- CS-0443633
- AKOS001042380
- A805552
- (Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
- MFCD00052069
- 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-
- 126417-76-3
- SCHEMBL4617688
- 3-Chloro-3-(4-fluorophenyl)acrylonitrile
- Z56943822
- 126417-77-4
- 205984-77-6
- starbld0009841
- SCHEMBL4617678
- (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile
- AKOS025309991
- EN300-06681
-
- MDL: MFCD00052069
- インチ: InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
- InChIKey: QYJZLGBSSYBYSY-UITAMQMPSA-N
- ほほえんだ: C1=C(C=CC(=C1)F)/C(=C/C#N)/Cl
計算された属性
- せいみつぶんしりょう: 181.00955
- どういたいしつりょう: 181.0094550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 23.79
3-chloro-3-(4-fluorophenyl)prop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-06681-0.1g |
3-chloro-3-(4-fluorophenyl)prop-2-enenitrile |
126417-77-4 | 95% | 0.1g |
$29.0 | 2023-10-28 | |
Enamine | EN300-06681-1g |
3-chloro-3-(4-fluorophenyl)prop-2-enenitrile |
126417-77-4 | 95% | 1g |
$55.0 | 2023-10-28 | |
1PlusChem | 1P000T8U-5g |
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)- |
126417-77-4 | 95% | 5g |
$264.00 | 2025-02-18 | |
1PlusChem | 1P000T8U-100mg |
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)- |
126417-77-4 | 95% | 100mg |
$68.00 | 2025-02-18 | |
Apollo Scientific | PC1884B-5g |
(Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile |
126417-77-4 | 97% | 5g |
£200.00 | 2024-07-19 | |
A2B Chem LLC | AA37102-2.5g |
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)- |
126417-77-4 | 95% | 2.5g |
$154.00 | 2024-04-20 | |
1PlusChem | 1P000T8U-1g |
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)- |
126417-77-4 | 95% | 1g |
$97.00 | 2025-02-18 | |
1PlusChem | 1P000T8U-10g |
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)- |
126417-77-4 | 95% | 10g |
$437.00 | 2025-02-18 | |
A2B Chem LLC | AA37102-5g |
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)- |
126417-77-4 | 95% | 5g |
$252.00 | 2024-04-20 | |
A2B Chem LLC | AA37102-50mg |
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)- |
126417-77-4 | 95% | 50mg |
$58.00 | 2024-04-20 |
3-chloro-3-(4-fluorophenyl)prop-2-enenitrile 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
4. Book reviews
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
3-chloro-3-(4-fluorophenyl)prop-2-enenitrileに関する追加情報
3-Chloro-3-(4-Fluorophenyl)prop-2-enenitrile (CAS No. 126417-77-4): A Comprehensive Overview
3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile (CAS No. 126417-77-4) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This article provides a detailed overview of the compound, including its chemical structure, physical properties, synthesis methods, and potential applications in research and industry.
Chemical Structure and Physical Properties
3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile is an organic compound characterized by a unique molecular structure that includes a chlorinated and fluorinated phenyl group attached to a propenonitrile moiety. The molecular formula of this compound is C9H6ClFN2, and its molecular weight is approximately 198.60 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 180°C under standard atmospheric pressure.
The presence of the chlorine and fluorine atoms in the molecule imparts unique chemical properties to 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile. These halogen substituents enhance the compound's reactivity and stability, making it an attractive candidate for various synthetic transformations and functional group manipulations.
Synthesis Methods
The synthesis of 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile in the presence of a base, such as potassium carbonate, followed by dehydration to form the desired product. This method is widely used due to its simplicity and high yield.
An alternative approach involves the Wittig reaction between 4-fluorobenzaldehyde and chloromethyltriphenylphosphonium chloride, followed by treatment with a nitrile source such as sodium cyanide. This method provides a more controlled environment for the formation of the double bond and the nitrile group.
Applications in Research and Industry
3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile has found numerous applications in both academic research and industrial settings. In medicinal chemistry, this compound serves as an important building block for the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways or receptors.
Recent studies have highlighted the potential of 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile as a precursor for developing novel anticancer agents. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent antiproliferative activity against several cancer cell lines, including those resistant to conventional chemotherapy. The unique combination of chlorine and fluorine substituents in the molecule appears to enhance its ability to interact with specific cellular targets, thereby improving its therapeutic efficacy.
In addition to its medicinal applications, 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile is also used in materials science for the development of advanced functional materials. Its ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing polymers with tailored properties, such as enhanced mechanical strength or improved thermal stability.
Safety Considerations and Handling
While 3-chloro-3-(4-fluorophenyl)prop-2-enenitrile is not classified as a hazardous material, it is important to handle this compound with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Additionally, it should be stored in a well-ventilated area away from sources of heat or ignition.
In case of accidental exposure, immediate medical attention should be sought. If ingested, do not induce vomiting; instead, seek medical help immediately. If the compound comes into contact with skin or eyes, rinse thoroughly with water for at least 15 minutes and seek medical assistance if irritation persists.
Conclusion
3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile (CAS No. 126417-77-4) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses for this compound, it is likely that its importance will only grow in the coming years.
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